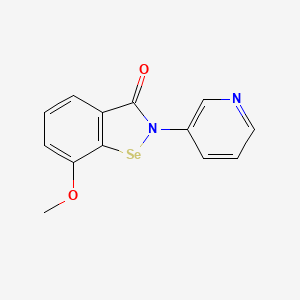
7-Methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one is a heterocyclic compound that contains selenium
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one typically involves the reaction of 2-aminopyridine with 2-chloromethyl-1,3-benzoselenazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
7-Methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenazole ring to selenol derivatives.
Substitution: The methoxy group and the pyridine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted analogs of the original compound.
科学研究应用
Chemistry
In chemistry, 7-Methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antioxidant and its ability to modulate biological pathways involving selenium. It has shown promise in protecting cells from oxidative stress and may have applications in the development of therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its selenium-containing structure is of particular interest for the development of anti-cancer and anti-inflammatory agents.
Industry
In the industrial sector, this compound is explored for its potential use in materials science. Its unique properties may be leveraged in the development of advanced materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 7-Methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one involves its interaction with biological molecules through its selenium atom. Selenium can form selenoproteins, which play a crucial role in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways.
相似化合物的比较
Similar Compounds
2-Amino-3-methylpyridine: A pyridine derivative with similar reactivity but lacking the selenium atom.
1,2-Benzoselenazole: A selenium-containing heterocycle with a simpler structure.
7-Methoxy-2H-1-benzopyran-2-one: A methoxy-substituted benzopyran with different chemical properties.
Uniqueness
7-Methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one is unique due to its combination of a pyridine ring, a benzoselenazole ring, and a methoxy group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C13H10N2O2Se |
|---|---|
分子量 |
305.20 g/mol |
IUPAC 名称 |
7-methoxy-2-pyridin-3-yl-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H10N2O2Se/c1-17-11-6-2-5-10-12(11)18-15(13(10)16)9-4-3-7-14-8-9/h2-8H,1H3 |
InChI 键 |
GEHIPFLROXEEOQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1[Se]N(C2=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















